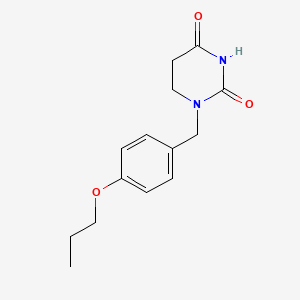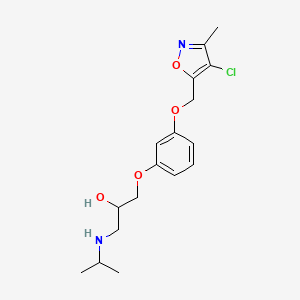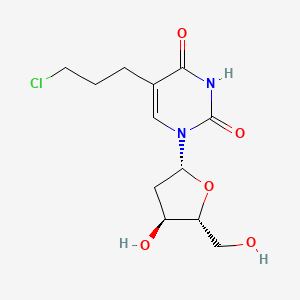
6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex organic compound that belongs to the class of nucleosides. This compound is structurally characterized by a pyrimidine base attached to a sugar moiety, specifically a tetrahydrofuran ring. It is an important molecule in the field of biochemistry and molecular biology due to its role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves the following steps:
Formation of the Pyrimidine Base: The pyrimidine base can be synthesized through a series of reactions starting from simple precursors such as urea and malonic acid. These reactions often involve cyclization and subsequent functional group modifications.
Attachment of the Sugar Moiety: The sugar moiety, specifically the tetrahydrofuran ring, is attached to the pyrimidine base through glycosylation reactions. This step requires the use of protecting groups to ensure selective reactions at the desired positions.
Deprotection and Purification: After the glycosylation step, the protecting groups are removed, and the compound is purified using techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the pyrimidine ring, often using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can take place at the amino group or the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives.
Applications De Recherche Scientifique
6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one has several important applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including nucleotides and nucleic acids.
Biology: The compound is studied for its role in DNA and RNA synthesis, as well as its interactions with enzymes and other biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mécanisme D'action
The mechanism of action of 6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its incorporation into nucleic acids. It can act as a substrate for DNA and RNA polymerases, leading to the formation of modified nucleic acids. This can affect the replication and transcription processes, potentially inhibiting the growth of viruses or cancer cells. The compound may also interact with specific enzymes and proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine: A nucleoside with a similar structure but with a different base (cytosine).
Uridine: Another nucleoside with a similar sugar moiety but with uracil as the base.
Thymidine: A nucleoside with thymine as the base, commonly found in DNA.
Uniqueness
6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various biochemical processes and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C9H13N3O5 |
|---|---|
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
6-amino-5-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-8-3(1-11-9(16)12-8)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16)/t4-,5+,6+,7+/m1/s1 |
Clé InChI |
DZHQWVMWRUHHFF-BWBBJGPYSA-N |
SMILES isomérique |
C1=NC(=O)NC(=C1[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O)N |
SMILES canonique |
C1=NC(=O)NC(=C1C2C(C(C(O2)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one](/img/structure/B12918366.png)

![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)








![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)


